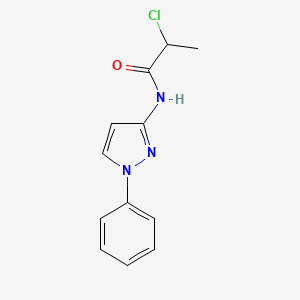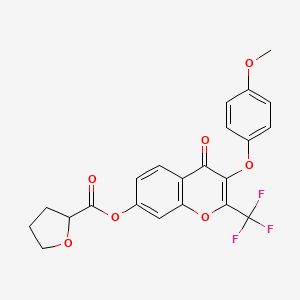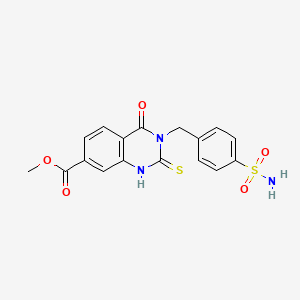![molecular formula C21H21N5O B10865774 7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865774.png)
7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl, dimethyl, and pyridylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines and ketones under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl, dimethyl, and pyridylmethyl groups can be achieved through nucleophilic substitution reactions, often using reagents like methoxybenzyl chloride, methyl iodide, and pyridylmethyl bromide.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification.
Quality Control: Rigorous testing using spectroscopic methods (NMR, IR, MS) to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Oxo derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in biological activity.
Substitution Products: Various substituted derivatives with modified chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and pyridylmethyl groups differentiates it from other pyridopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Propiedades
Fórmula molecular |
C21H21N5O |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H21N5O/c1-14-15(2)26(17-7-9-18(27-3)10-8-17)21-19(14)20(22)25(13-24-21)12-16-6-4-5-11-23-16/h4-11,13,22H,12H2,1-3H3 |
Clave InChI |
ITHHHKWUDAAAJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=N3)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(furan-2-ylmethyl)-5,6-dimethyl-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865692.png)
![11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10865694.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10865696.png)

![3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865723.png)
![4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865732.png)


![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865746.png)
![5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10865747.png)
![1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10865751.png)
![4-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10865753.png)

![11-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865764.png)
